

Application Notes and Protocols for Fenhexamid in Controlling Strawberry Gray Mold

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Compound of Interest

Compound Name: *Fenhexamid*

Cat. No.: *B1672505*

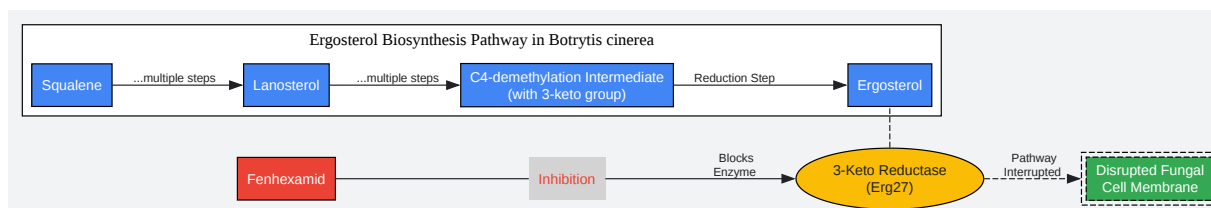
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Introduction

Gray mold, caused by the necrotrophic fungus *Botrytis cinerea*, is a significant disease affecting strawberry production worldwide, leading to substantial pre- and post-harvest yield losses. The fungus primarily infects strawberry blossoms, which can lead to latent infections that manifest as fruit rot as the berries ripen.[1][2][3][4] Effective management of gray mold is crucial, and chemical control with fungicides remains a primary strategy. **Fenhexamid**, a hydroxylanilide fungicide (FRAC Group 17), is a key tool in integrated pest management (IPM) programs for controlling *Botrytis cinerea*. [5][6][7] These notes provide detailed protocols and data for researchers and agricultural professionals on the effective application of **fenhexamid**.

Mechanism of Action

Fenhexamid offers a site-specific mode of action, distinguishing it from many other botryticides. It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting and inhibiting the 3-keto reductase enzyme (encoded by the *Erg27* gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][5][6][7] Ergosterol is an essential component of fungal cell membranes. By disrupting its synthesis, **fenhexamid** impedes the growth of fungal germ tubes and mycelia, ultimately preventing infection and disease development.[1][5]



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Caption: **Fenhexamid**'s mode of action via inhibition of 3-keto reductase.

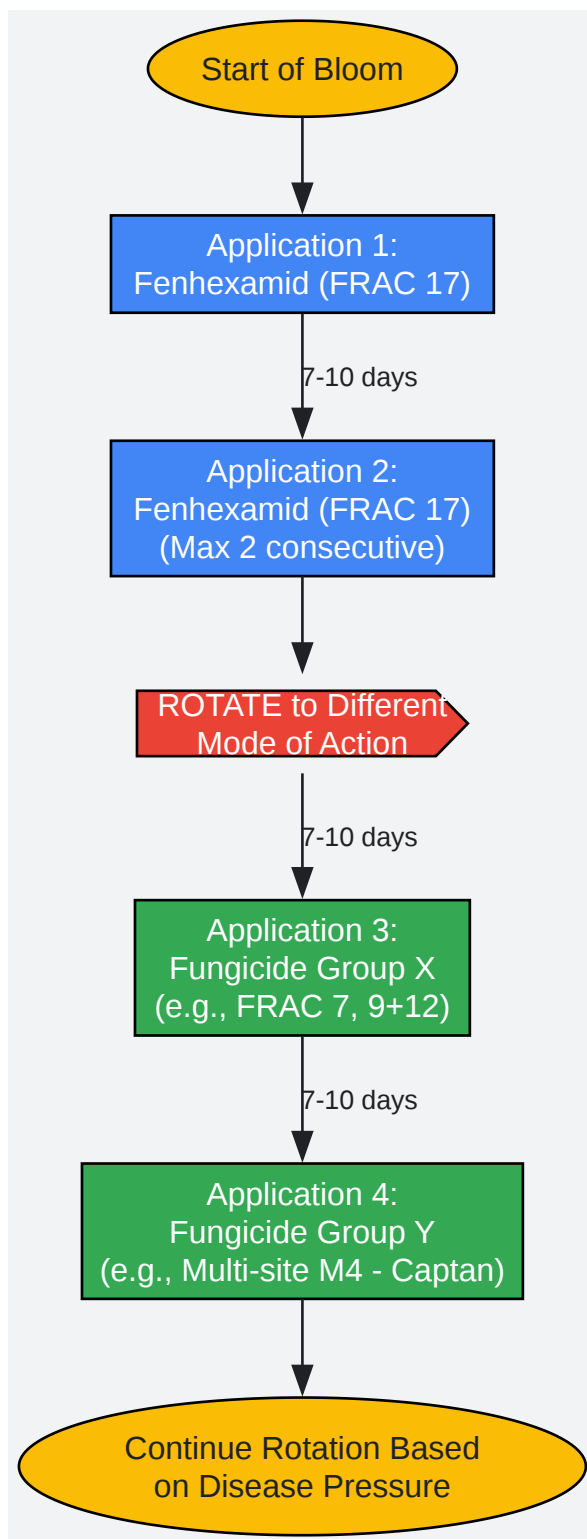
Application Notes

For optimal efficacy and sustainable use, the following application principles should be observed:

- **Preventative Application:** **Fenhexamid** is primarily a preventative fungicide and should be applied before the onset of disease symptoms.[1][5] While it possesses some systemic activity, its greatest benefit is realized when used to protect vulnerable plant tissues from initial infection.[2][5]
- **Critical Timing:** The most critical period for application is during bloom.[3][4] *B. cinerea* often establishes infections in flowers, which then remain latent until the fruit begins to ripen.[1] A protectant fungicide program should commence when 5-10% of plants are in bloom.[3][8]
- **Spray Intervals:** Applications are typically recommended every 7 to 10 days, depending on disease pressure.[3][8] During periods of high humidity, frequent rain, or cool temperatures (65-72°F or 18-22°C), which are conducive to gray mold development, shorter intervals of 5-7 days may be necessary.[3][9]
- **Thorough Coverage:** Achieving complete coverage of the strawberry plant, especially the flowers and developing fruit, is essential for effective control.[8] It is recommended to use a

high spray volume of at least 100 gallons per acre with a nozzle configuration that ensures penetration into the plant canopy.[8]

- Resistance Management: Due to its specific mode of action, **fenhexamid** is at high risk for resistance development in *B. cinerea* populations.[3][6][7] To mitigate this risk, it is crucial to rotate **fenhexamid** with fungicides from different FRAC groups.[8][10] Do not make more than two consecutive applications of **fenhexamid** before rotating to a different mode of action.[10] Tank-mixing with a multi-site protectant fungicide like captan can also be an effective resistance management strategy.[3]



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Caption: Logical workflow for fungicide rotation to manage resistance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and efficacy of **fenhexamid**.

Table 1: Efficacy of **Fenhexamid** Against Strawberry Gray Mold

Treatment	Application Rate	Disease Incidence Reduction (%)	Reference
Elevate 50WG	1.5 lb/acre	Good to Excellent Control	[11]
Fenhexamid	560 g/ha	51-90% (rate dependent)	[12]
Grower Standard (rotated)	Switch / Captan	Average 52%	[13]
Elevate (Fenhexamid)	Not specified	Rated as "+++" (good efficacy)	[13]

Note: Efficacy can be highly variable depending on disease pressure, environmental conditions, and the presence of resistant pathogen populations.

Table 2: Documented Resistance to **Fenhexamid** in *Botrytis cinerea*

Region / Study	Year(s) of Collection	Resistance Frequency (%)	Reference
Carolinas, USA	Not specified	16.8%	[6] [7]
Southern U.S. States	2012	25%	[14]
Southern U.S. States	2013	26%	[14]
California, USA	2016 (Early Season)	53%	[15]
California, USA	2016 (Late Season)	91%	[15]
Germany	2010-2011	44.0 - 78.9%	[16]

Note: The high frequency of resistance underscores the critical need for strict resistance management practices.[\[13\]](#)[\[14\]](#)[\[17\]](#)

Experimental Protocols

Protocol 1: Field Efficacy Trial for Gray Mold Control

This protocol outlines a method for evaluating the field performance of **fenhexamid**.

1. Experimental Design and Setup:

- Design: Utilize a randomized complete block design with a minimum of four replications.[\[11\]](#)[\[18\]](#)[\[19\]](#)
- Plots: Establish individual plots of a defined size (e.g., 10-15 feet of a single row).[\[11\]](#)[\[19\]](#)
Ensure an untreated guard row is left between each treatment row to minimize spray drift.[\[11\]](#)
- Control: Include an untreated control group (sprayed with water only) in each block for baseline comparison.[\[18\]](#)

2. Fungicide Application:

- Preparation: Prepare the **fenhexamid** spray solution according to the manufacturer's label rate (e.g., Elevate 50WG at 1.5 lb/acre).
- Equipment: Use a calibrated CO₂-pressurized backpack sprayer or similar equipment capable of delivering a consistent volume and pressure (e.g., 40 psi) to ensure uniform application.[\[11\]](#)
- Timing: Initiate applications at 10-25% bloom and continue at 7-10 day intervals through the pre-harvest period.[\[8\]](#)[\[11\]](#) Document the exact timing relative to the crop's phenological stage (e.g., full bloom, green fruit).[\[11\]](#)

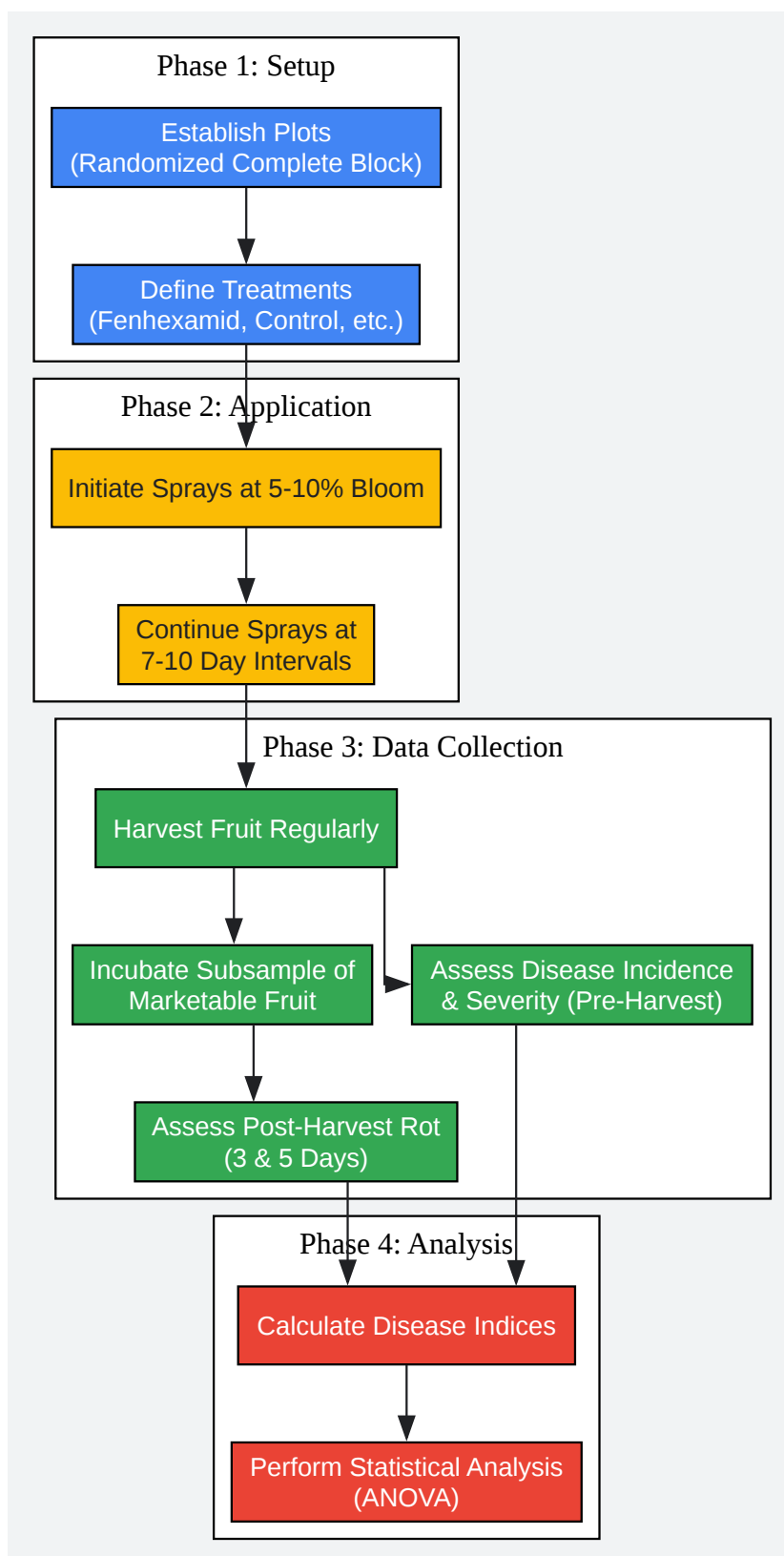
3. Data Collection and Disease Assessment:

- Harvest: Harvest all marketable ripe fruit from each plot at regular intervals (e.g., every 3-4 days).[\[11\]](#)[\[19\]](#)

- Pre-Harvest Assessment: At each harvest, count the number of healthy fruit and the number of fruit showing symptoms of gray mold.
- Post-Harvest Assessment:
 - Take a random subsample of marketable, asymptomatic fruit from each plot.
 - Place the fruit in storage containers (e.g., paper bags or clamshells) and incubate under conditions favorable for disease development (e.g., room temperature, high humidity).[\[19\]](#)
 - Assess the fruit for gray mold incidence and severity at 3 and 5 days post-harvest.[\[19\]](#)
- Disease Severity Rating: Use an empirical scale to score disease severity on individual fruits (e.g., 0 = healthy; 1 = 1-20% surface infected; 2 = 21-40%; 3 = 41-60%; 4 = 61-80%; 5 = >80% infected with sporulation).[\[18\]](#)

4. Data Analysis:

- Calculate the percent disease incidence (percentage of infected fruit).
- Calculate a disease severity index, such as the McKinney index, if applicable.[\[18\]](#)
- Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design to determine significant differences between treatments.



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Caption: Experimental workflow for a strawberry gray mold field trial.

Protocol 2: In Vitro Fungicide Sensitivity Assay

This protocol is for determining the sensitivity of *B. cinerea* isolates to **fenhexamid**, often used to calculate the EC50 (Effective Concentration to inhibit 50% of growth).

1. Isolate Collection and Preparation:

- Collect sporulating lesions of *B. cinerea* from untreated strawberry fields.
- Perform single-spore isolation by suspending spores in sterile water, plating serial dilutions onto potato dextrose agar (PDA), and transferring a single germinated spore to a new PDA plate.
- Grow pure cultures of each isolate on PDA for 7-10 days to produce conidia for the assay.

2. Media Preparation:

- Prepare a stock solution of technical-grade **fenhexamid** in an appropriate solvent (e.g., acetone).
- Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
- Add the **fenhexamid** stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). A discriminatory dose, such as 50 µg/mL, can also be used for rapid screening of resistance.[\[7\]](#)[\[15\]](#)
- Pour the amended media into petri plates.

3. Inoculation and Incubation:

- Mycelial Growth Assay: Place a 5-mm mycelial plug from the edge of an actively growing culture onto the center of each fungicide-amended plate.
- Conidial Germination Assay: Spread a conidial suspension (e.g., 1×10^5 conidia/mL) onto the surface of the amended agar.
- Incubate plates in the dark at 20-22°C for 3-5 days (for mycelial growth) or 12-24 hours (for germination).

4. Data Collection and Analysis:

- Mycelial Growth: Measure the colony diameter in two perpendicular directions for each plate and calculate the average.
- Conidial Germination: Using a microscope, count the number of germinated and non-germinated spores out of a sample of 100 spores per plate. A spore is considered germinated if the germ tube is at least the length of the spore.
- Calculate the percent inhibition of growth or germination relative to the control (0 µg/mL) for each concentration.
- Use probit or log-logistic regression analysis to determine the EC50 value for each isolate. Isolates with EC50 values above a pre-determined threshold are classified as resistant.

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